4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family.
Preparation Methods
The synthesis of 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the condensation of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with 2,3-dimethoxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out in anhydrous methanol under reflux conditions for 1.5 to 2 hours . The resulting product is obtained in high yield and purity without the need for further purification.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Complex Formation: It forms stable complexes with transition metals such as zinc, copper, and silver.
Scientific Research Applications
4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: It exhibits analgesic, anti-inflammatory, and antipyretic activities.
Material Science:
Biological Research: It is studied for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar compounds include:
4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Ampyrone): Known for its analgesic and antipyretic properties.
4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Similar structure but with different substituents, leading to variations in biological activity.
4-{[(E)-(3-difluoromethoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one: Exhibits unique properties due to the presence of fluorine atoms.
These compounds share a common pyrazolone core but differ in their substituents, which influence their chemical and biological properties.
Properties
Molecular Formula |
C20H21N3O3 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C20H21N3O3/c1-14-18(20(24)23(22(14)2)16-10-6-5-7-11-16)21-13-15-9-8-12-17(25-3)19(15)26-4/h5-13H,1-4H3 |
InChI Key |
XQITVXNGIIOBHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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